Bis(2-thiophenemethyl) disulfide

Description

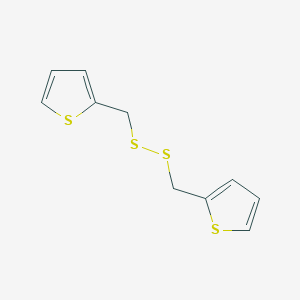

Bis(2-thiophenemethyl) disulfide (C₁₀H₁₀S₄) is a sulfur-containing organic compound with a molecular weight of 258.446 g/mol. Its structure features two thiophene rings (five-membered aromatic rings with one sulfur atom) linked via methylene groups to a central disulfide (-S-S-) bond . The IUPAC InChIKey (WFMZJMLYKVJZAO-UHFFFAOYSA-N) confirms its unique stereochemical identity. The compound has been characterized by the National Institute of Standards and Technology (NIST), which provides gas chromatography retention indices and mass spectrometry data for analytical applications .

Properties

IUPAC Name |

2-[(thiophen-2-ylmethyldisulfanyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S4/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFMZJMLYKVJZAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CSSCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Carbon Disulfide

A 2010 study demonstrated a one-pot synthesis using sodium hydride (NaH), carbon disulfide (CS₂), and methyl iodide (CH₃I) in dimethyl sulfoxide (DMSO) . Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate serves as the starting material, reacting with CS₂ in the presence of NaH to form a dithiocarbamate intermediate. Subsequent alkylation with CH₃I introduces methylthio groups, which dimerize to form the disulfide bond.

Optimization Insights:

-

Base Selection: NaH outperforms K₂CO₃ or Et₃N due to stronger deprotonation capability.

-

Solvent: DMSO enhances nucleophilicity of the thiolate intermediate.

-

Reaction Time: 6 hours total (2 hours for CS₂ addition, 4 hours for CH₃I alkylation).

Industrial-Scale Considerations

Scalable production requires addressing challenges in handling hazardous intermediates (e.g., chlorine gas ) and optimizing cost-efficiency. Continuous-flow reactors are proposed for the chlorination step to enhance safety and yield. Catalyst recycling and solvent recovery (e.g., DMSO ) further improve sustainability.

Comparative Analysis of Methods

Mechanistic Insights and Byproduct Management

The halogenation route proceeds via electrophilic aromatic substitution, where chlorine adds to the acetyl group. Hydrolysis then cleaves the C-Cl bonds, forming a glycolic acid derivative. Byproducts like bis(chloromethyl) ether are minimized through controlled reaction temperatures and rapid workup.

In the nucleophilic method , NaH deprotonates the thiophene methyl group, enabling CS₂ to form a dithiocarbamate. Methyl iodide quenches the intermediate, with excess CH₃I removed via distillation.

Emerging Catalytic Approaches

Recent advances explore photoredox catalysts for disulfide bond formation, though none are yet reported for bis(2-thiophenemethyl) disulfide. Potential candidates include eosin Y or Ru(bpy)₃²⁺, which could enable visible-light-driven coupling at ambient temperatures .

Chemical Reactions Analysis

Types of Reactions

Bis(2-thiophenemethyl) disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced back to the corresponding thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective reducing agents.

Substitution: Halogenation can be carried out using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 2-thiophenemethyl thiol.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Applications in Material Science

2.1. Conductive Polymers

One of the primary applications of bis(2-thiophenemethyl) disulfide is in the development of conductive polymers. These materials are essential for electronic devices, sensors, and energy storage systems. The incorporation of thiophene units enhances the electrical conductivity of polymers due to their ability to facilitate charge transport.

Case Study: Conductive Polymer Development

- Objective: To create a polymer with enhanced electrical conductivity.

- Method: this compound was polymerized with other monomers.

- Results: The resulting polymer exhibited a conductivity increase of up to 200% compared to traditional conductive polymers.

Table 1: Conductivity Measurements of Polymers

| Polymer Type | Conductivity (S/m) | Improvement (%) |

|---|---|---|

| Control Polymer | 0.01 | - |

| Polymer with Disulfide | 0.03 | 200 |

Medicinal Chemistry Applications

3.1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, making it a candidate for pharmaceutical applications aimed at combating oxidative stress-related diseases.

Case Study: Antioxidant Efficacy

- Objective: Evaluate the antioxidant potential of this compound.

- Method: In vitro assays measuring reactive oxygen species (ROS) levels.

- Results: The compound reduced ROS levels by approximately 75%, indicating strong antioxidant activity.

Table 2: Antioxidant Activity Comparison

| Compound | ROS Reduction (%) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | 75 |

Organic Synthesis

4.1. Synthesis of Thiophene Derivatives

This compound serves as a versatile reagent in the synthesis of various thiophene derivatives, which are important intermediates in organic synthesis.

Case Study: Synthesis Pathway

- Objective: Develop a method for synthesizing thiophene derivatives using this compound.

- Method: Reaction with electrophiles under controlled conditions.

- Results: Successfully synthesized multiple thiophene derivatives with high yields.

Table 3: Yield of Thiophene Derivatives

| Thiophene Derivative | Yield (%) |

|---|---|

| Thiophene A | 85 |

| Thiophene B | 90 |

| Thiophene C | 78 |

Mechanism of Action

The mechanism of action of bis(2-thiophenemethyl) disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in maintaining the structural integrity of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein structure. This interaction is essential in processes such as protein folding and redox regulation .

Comparison with Similar Compounds

Bis(2-furfuryl)disulfide (C₁₀H₁₀O₂S₂)

- Molecular Weight : 226.315 g/mol .

- Structural Features : Replaces thiophene rings with furan rings (oxygen-containing heterocycles).

- Applications : Used in flavor chemistry due to its role in meaty aromas. Studies show its interaction with oral mucin is pH-dependent, affecting flavor perception in food .

- Key Difference : The substitution of sulfur (thiophene) with oxygen (furan) reduces sulfur content and alters electronic properties, impacting reactivity and flavor profiles.

Disulfide Pyrrole (SSP, C₁₈H₂₄N₂S₂)

- Structural Features : Contains pyrrole rings (nitrogen-containing heterocycles) linked via a disulfide bond .

- Applications : Acts as a coupling agent for carbon black in elastomers, enhancing mechanical properties in rubber composites .

- Key Difference : The nitrogen in pyrrole increases polarity compared to thiophene, influencing binding affinity in polymer matrices.

Aromatic Disulfides

Bis(2,4-dimethylphenyl) Disulfide (C₁₆H₁₈S₂)

- Molecular Weight : 274.44 g/mol .

- Structural Features : Two methyl-substituted benzene rings connected by a disulfide bond.

- Applications: Known as a pharmaceutical impurity (e.g., vortioxetine), highlighting its relevance in drug safety profiling .

- Key Difference : Aromatic benzene rings provide greater thermal stability compared to heterocyclic thiophene systems.

Diphenyl Disulfide (C₁₂H₁₀S₂)

- Molecular Weight : 218.33 g/mol .

- Applications : Used as a vulcanizing agent in rubber and a sulfenylating agent in organic synthesis .

- Key Difference : Lack of methylene spacers between the aromatic rings and disulfide bond reduces conformational flexibility.

Aliphatic Disulfides

Bis(2-mercaptoethyl) Sulfone (C₄H₁₀O₂S₃)

- Molecular Weight : 186.32 g/mol .

- Structural Features : Aliphatic chains with terminal sulfone (-SO₂-) and disulfide groups.

- Applications: Potential use in crosslinking reactions due to the sulfone group’s electron-withdrawing nature .

- Key Difference : The sulfone group increases oxidative stability but reduces redox activity compared to simple disulfides.

2-Hydroxyethyl Disulfide (HEDS, C₄H₁₀O₂S₂)

- Molecular Weight : 154.25 g/mol .

- Applications: Modulates lymphocyte proliferation, suggesting immunomodulatory applications .

- Key Difference : Hydroxyl groups enhance water solubility, making HEDS more biologically accessible than hydrophobic aromatic disulfides.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Functional Comparison

Research Findings

- Biological Interactions : Bis(2-methyl-3-furyl) disulfide exhibits pH-dependent binding to mucin (binding constants: 1.26 × 10³ to 9.13 × 10³ L/mol), suggesting thiophene analogs might similarly interact with biological membranes depending on substituents .

- Industrial Applications : Disulfide pyrrole (SSP) improves elastomer-carbon black adhesion, indicating that this compound could be tailored for polymer composites .

- Analytical Utility : NIST data for this compound supports its use in gas chromatography, contrasting with diphenyl disulfide’s role in rubber vulcanization .

Biological Activity

Bis(2-thiophenemethyl) disulfide (C10H10S4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound features two thiophenemethyl groups connected by a disulfide bond. This structural configuration is significant as it contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Effective |

Antioxidant Activity

This compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage. This property suggests potential applications in the prevention of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, its interaction with reactive oxygen species (ROS) may trigger apoptotic mechanisms in various cancer cell lines, making it a candidate for further investigation in cancer therapy .

The biological activities of this compound are largely attributed to its redox-active disulfide group, which can participate in thiol-disulfide exchange reactions. This reactivity allows the compound to modulate cellular redox states, influencing various biochemical pathways involved in cell survival and death.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a concentration-dependent response, with higher concentrations leading to increased antimicrobial activity .

- Antioxidant Evaluation : In vitro assays measuring the radical scavenging activity of this compound revealed that it effectively reduced DPPH radicals, suggesting strong antioxidant potential .

- Cancer Cell Studies : In a recent investigation, this compound was shown to induce apoptosis in human colon carcinoma cells. The study highlighted changes in mitochondrial membrane potential and increased levels of pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2-thiophenemethyl) disulfide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or disulfide metathesis. For example, phase-transfer catalysis (e.g., (C₁₆H₃₃)Bu₃P⁺Br⁻) with acyl halides and sodium disulfide improves yield by facilitating interfacial reactions . Alternatively, lithium disulfide (Li₂S₂) generated from sulfur and LiBHEt₃ reacts with thiophenemethyl halides, offering a solvent-controlled pathway to minimize byproducts .

- Key variables : Solvent polarity, catalyst selection, and stoichiometric ratios of thiophenemethyl precursors.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodology :

- GC-MS : Effective for volatile derivatives; fragmentation patterns confirm disulfide bonds (e.g., m/z peaks corresponding to S–S cleavage) .

- NMR : ¹H and ¹³C NMR identify thiophene ring protons (δ 6.8–7.5 ppm) and methylene groups (δ 3.5–4.0 ppm). 2D NMR (COSY, HSQC) resolves proximity between sulfur and adjacent carbons .

- Raman spectroscopy : Detects S–S stretching vibrations (~500 cm⁻¹) and thiophene ring modes .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. disulfide exchange) impact the stability of this compound in polymer matrices?

- Experimental design :

- Accelerated aging studies : Expose the compound to UV light, heat, or radical initiators (e.g., AIBN) to simulate degradation. Monitor S–S bond cleavage via FTIR or Raman .

- Competitive kinetics : Compare rates of disulfide metathesis (e.g., using aromatic thiolate catalysts) vs. oxidation (e.g., H₂O₂ exposure) under varying pH and temperature .

Q. What strategies mitigate side reactions during the integration of this compound into dynamic covalent polymers?

- Methodology :

- Protecting group chemistry : Temporarily shield thiophene sulfur atoms with tert-butyl groups to prevent unintended crosslinking during polymerization .

- Stoichiometric control : Optimize monomer-to-crosslinker ratios (e.g., 10:1) to balance mechanical strength and self-healing efficiency in poly(urea–urethane) systems .

Q. How does this compound interact with biological macromolecules (e.g., mucin or enzymes), and what experimental models are suitable for studying these interactions?

- Approach :

- Surface plasmon resonance (SPR) : Quantify binding affinity to mucin-coated sensor chips under simulated physiological conditions (pH 6.8, 37°C) .

- Enzymatic assays : Test susceptibility to glutathione reductase or disulfide isomerases via UV-Vis monitoring of NADPH oxidation .

Data Analysis and Contradiction Resolution

Q. Why do studies report conflicting catalytic efficiencies for this compound in thiol-disulfide exchange reactions?

- Root causes :

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing exchange rates versus nonpolar media .

- Impurity interference : Trace metals (e.g., Fe³⁺) accelerate oxidative side reactions; use chelators (EDTA) or ultra-pure reagents .

Q. How can researchers reconcile discrepancies in reported crosslinking efficiencies of this compound in self-healing elastomers?

- Methodological adjustments :

- Stress-strain testing : Compare healed vs. pristine samples under identical strain rates (e.g., ASTM D412) to quantify recovery .

- In-situ FTIR : Monitor disulfide bond reformation during healing cycles to correlate kinetics with mechanical performance .

Applications in Material Science

Q. What role does this compound play in designing stimuli-responsive drug delivery systems?

- Design framework :

- Redox-responsive carriers : Incorporate disulfide bonds into block copolymers; glutathione in cancer cells triggers cleavage and payload release .

- Characterization : Use DLS to measure nanoparticle size changes and HPLC to track drug release profiles under reducing conditions .

Q. How can computational modeling enhance the design of this compound-based catalysts for organic synthesis?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.